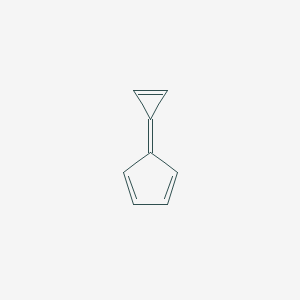
Calicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is composed of a cyclopentadiene ring and a cyclopropene ring linked by a double bond. The name "Calicene" is derived from the Latin word "calix," meaning "goblet," which refers to its shape.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calicene can be synthesized through various methods, including the dehydrogenation of cyclohexadiene derivatives or the rearrangement of certain cyclic compounds. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the double bond between the cyclopentadiene and cyclopropene rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydrogenation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Calicene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound and produce different derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions involving this compound typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, such as this compound dioxide, and reduced derivatives, such as this compound dihydride. Substitution reactions can lead to the formation of various substituted Calicenes, depending on the reagents used.
Scientific Research Applications
Calicene has several scientific research applications across various fields:
Chemistry: this compound is used as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure and high resonance energy make it a valuable compound for studying molecular interactions and reactions.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. These derivatives can interact with biological targets and modulate cellular processes.
Medicine: this compound and its derivatives are being explored for their therapeutic potential in treating various diseases. Their ability to bind to specific molecular targets makes them promising candidates for drug development.
Industry: this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of new materials with enhanced performance and functionality.
Mechanism of Action
The mechanism by which Calicene exerts its effects depends on its specific application. In general, this compound and its derivatives interact with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Molecular Targets and Pathways Involved: this compound derivatives can target various molecular pathways, including those involved in cell signaling, gene expression, and enzyme activity. By binding to specific receptors or enzymes, this compound derivatives can influence cellular processes and contribute to their biological effects.
Comparison with Similar Compounds
Calicene is unique compared to other similar compounds due to its distinct structure and high resonance energy. Some similar compounds include:
Fulvalene: A related hydrocarbon with a similar structure but different bonding pattern.
Cyclopentadiene: A simpler cyclic compound that lacks the cyclopropene ring.
Cyclopropene: A smaller cyclic compound that does not contain the cyclopentadiene ring.
This compound's unique combination of rings and double bonds gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
6249-23-6 |
|---|---|
Molecular Formula |
C8H6 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
5-cycloprop-2-en-1-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6/c1-2-4-7(3-1)8-5-6-8/h1-6H |
InChI Key |
ZXWMPJFQZJXFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















